molecular formula C14H12BrClN2O B4286213 N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea

N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea

Cat. No. B4286213
M. Wt: 339.61 g/mol
InChI Key: FEGYJBGMNMETQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea, also known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPU belongs to the family of urea derivatives and has been shown to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea is not fully understood. However, it has been suggested that N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea induces apoptosis in cancer cells by activating the caspase pathway. N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has also been reported to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer activity, N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been reported to exhibit anti-inflammatory and antifungal effects. N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea is its low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been reported to exhibit low solubility in water, which can limit its use in in vivo experiments. Moreover, the exact mechanism of action of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea is not fully understood, which can hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea. One of the main areas of focus is to elucidate the exact mechanism of action of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea. This can help to optimize its use as a therapeutic agent. Another area of research is to develop more efficient methods for the synthesis of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea. In addition, further studies are needed to investigate the potential of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea as an anti-inflammatory and antifungal agent. Finally, the development of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea derivatives with improved solubility and potency can enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea is a promising chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea exhibits anticancer, anti-inflammatory, and antifungal activities, making it a versatile compound with potential for various applications. Further research is needed to elucidate the exact mechanism of action of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea and to optimize its use as a therapeutic agent.

Scientific Research Applications

N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has also been reported to induce apoptosis, a programmed cell death, in cancer cells. In addition to its anticancer activity, N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been investigated for its potential as an anti-inflammatory and antifungal agent.

properties

IUPAC Name

1-(2-bromophenyl)-3-[(2-chlorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O/c15-11-6-2-4-8-13(11)18-14(19)17-9-10-5-1-3-7-12(10)16/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGYJBGMNMETQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-3-(2-chlorobenzyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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